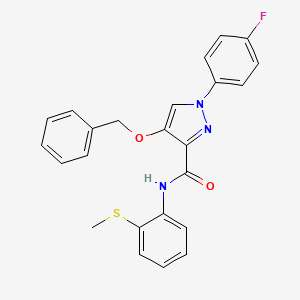
4-(苄氧基)-1-(4-氟苯基)-N-(2-(甲硫基)苯基)-1H-吡唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields such as chemistry, biology, and medicine. Its complex structure includes a combination of benzyl, fluorophenyl, and pyrazole moieties, which contribute to its unique chemical and biological properties.
科学研究应用
Chemistry: The compound serves as a versatile intermediate for the synthesis of more complex molecules, especially in the development of new organic materials and catalysts.
Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Given its potential biological activity, the compound is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry: In industrial applications, the compound's unique chemical properties can be harnessed for the development of novel materials, such as polymers, coatings, and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide can be achieved through a series of reactions involving the following key steps:
Formation of the pyrazole ring: This is typically done by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the benzyloxy group: The benzyloxy group can be introduced via nucleophilic substitution using benzyl chloride and a suitable base.
Incorporation of the 4-fluorophenyl group: This can be achieved through a coupling reaction with a 4-fluorophenyl halide, often facilitated by a palladium catalyst.
Addition of the N-(2-(methylthio)phenyl) group: This step involves the reaction of the intermediate compound with 2-(methylthio)aniline under appropriate conditions.
Industrial Production Methods: Industrial production of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide often involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes optimizing reaction conditions such as temperature, pressure, and reagent concentration to maximize efficiency and minimize by-products.
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methylthio groups, leading to the formation of corresponding sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups in the compound, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings present in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions Used in These Reactions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, aryl halides, and strong nucleophiles (e.g., amines, thiols) are often employed under suitable reaction conditions.
Major Products Formed from These Reactions
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and partially reduced aromatic systems.
Substitution: Various substituted derivatives with modified functional groups on the aromatic rings.
作用机制
The precise mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide depends on its specific target within biological systems. Generally, the compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity and thereby modulating biochemical pathways.
Receptor Interaction: It can interact with cellular receptors, either agonistically or antagonistically, to influence cellular responses.
Signal Transduction Modulation: By interacting with key signaling molecules, the compound can alter cellular signal transduction pathways, affecting gene expression and cellular behavior.
Similar Compounds
4-(benzyloxy)-1-(4-chlorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide
4-(benzyloxy)-1-(4-bromophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide
4-(benzyloxy)-1-(4-iodophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide
Highlighting Its Uniqueness: 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. This fluorine substituent can influence the compound's reactivity, binding affinity to biological targets, and overall stability, making it a valuable molecule for specific research and industrial applications.
属性
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methylsulfanylphenyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S/c1-31-22-10-6-5-9-20(22)26-24(29)23-21(30-16-17-7-3-2-4-8-17)15-28(27-23)19-13-11-18(25)12-14-19/h2-15H,16H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBGRXWGLQCAOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromo-1,2-diazaspiro[2.5]oct-1-ene](/img/structure/B2389258.png)

![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2389263.png)
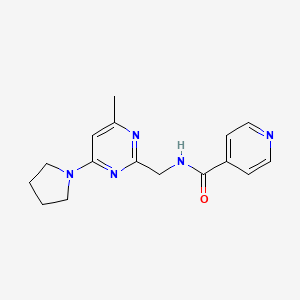
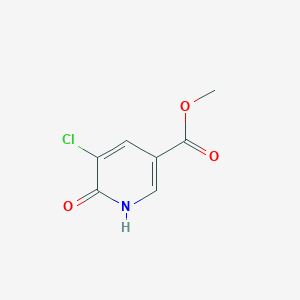
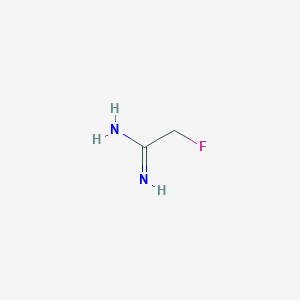
![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea](/img/structure/B2389272.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389273.png)

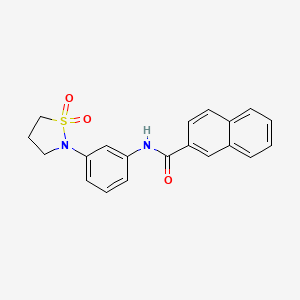
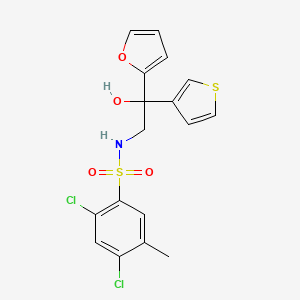
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2389277.png)
![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2389279.png)
![5-methyl-N-[4-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2389281.png)
